molecular formula C22H26N2O3 B11177200 N-(2,6-diethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,6-diethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11177200
M. Wt: 366.5 g/mol
InChI Key: OSVOIBAHSVWHEF-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, substituted with various functional groups, including diethylphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,6-diethylphenylamine and 4-methoxybenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 2,6-diethylphenylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidine ring.

    Amidation: The final step involves the amidation of the pyrrolidine ring with a carboxylic acid derivative to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-N’-[(4-methoxyphenyl)acetyl]thiourea
  • N-(2,6-dimethylphenyl)-N’-[2-(4-methoxyphenyl)acetyl]thiourea

Comparison:

  • Structural Differences: The similar compounds listed above have variations in the substituents on the phenyl rings and the presence of different functional groups (e.g., thiourea instead of carboxamide).
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
  • Applications: While the similar compounds may share some applications, such as in organic synthesis, their unique structures can make them suitable for different specific uses.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-4-15-7-6-8-16(5-2)21(15)23-22(26)17-13-20(25)24(14-17)18-9-11-19(27-3)12-10-18/h6-12,17H,4-5,13-14H2,1-3H3,(H,23,26)

InChI Key

OSVOIBAHSVWHEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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